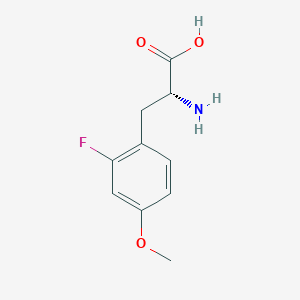

2-Fluoro-O-methyl-D-tyrosine

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylate-Mediated Alkylation

A widely cited method involves the use of ethylene glycol-1,2-ditosylate as an alkylating agent. In this two-step process, N-tert-butyloxycarbonyl (t-Boc)-protected L-tyrosine benzylester undergoes O-alkylation followed by fluorination.

Reagents and Conditions :

-

Step 1 : t-Boc-L-tyrosine benzylester (1.24 mmol) is reacted with ethylene glycol-1,2-ditosylate (3.73 mmol) in anhydrous acetonitrile at 90°C for 3.5 hours under nitrogen atmosphere. Potassium carbonate (20 mg) acts as a base to deprotonate the phenolic hydroxyl group.

-

Step 2 : The intermediate t-Boc-(O-tosyloxyethyl)-L-tyrosine-OBzl is purified via silica gel chromatography (CH₂Cl₂/CHCl₃, 1:1) and subsequently treated with [¹⁸F]fluoride in the presence of kryptofix 2.2.2 to introduce fluorine.

Purification : Semi-preparative HPLC or solid-phase extraction (SPE) using SCX and HRX cartridges achieves >95% radiochemical purity.

Nucleophilic Fluorination with [¹⁸F]Fluoride

This method employs nucleophilic displacement of a leaving group (e.g., tosylate or triflate) by [¹⁸F]fluoride. The synthesis of 2-fluoro-O-methyl-D-tyrosine derivatives often parallels strategies used for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine.

Procedure :

-

A precursor such as 2-trialkylstannyl-O-methyl-D-tyrosine is reacted with [¹⁸F]F₂ gas in trichlorofluoromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the stannyl group directing fluorination to the ortho position.

-

Deprotection using hydrobromic acid (HBr) yields the free amino acid, followed by chiral HPLC to isolate the D-enantiomer.

Yield : Reported activities reach 1.41–1.70 GBq, with enantiomeric purity >99%.

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Lipases

Racemic α-fluoromethyltyrosine (AFMT) can be resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively hydrolyzes the L-enantiomer, leaving the D-form intact.

Optimization :

-

Solvent: Isooctane or tert-butyl methyl ether.

-

Temperature: 37°C, pH 7.0.

-

Conversion: 40–50% after 24 hours, with enantiomeric excess (ee) >98% for D-tyrosine.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

This compound is incorporated into peptides using Fmoc-protected derivatives. The Fmoc group is cleaved with piperidine, while the methyl ether and fluorine remain stable under standard SPPS conditions.

Key Steps :

-

Coupling: HBTU/HOBt activation in DMF.

-

Deprotection: 20% piperidine in DMF.

-

Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Tosylate Alkylation | 60–75 | ≥95 | Scalable, high regioselectivity | Multi-step, requires HPLC purification |

| Nucleophilic Fluorination | 40–55 | ≥99 | Direct ¹⁸F incorporation | Low yield, specialized equipment |

| Enzymatic Resolution | 45–50 | ≥98 | Eco-friendly, high enantioselectivity | Slow, limited substrate scope |

| SPPS | 70–85 | ≥90 | Compatible with peptide synthesis | Costly reagents, time-consuming |

Analytical Validation and Quality Control

HPLC Conditions :

-

Column: C18 (5 μm, 250 × 4.6 mm).

-

Mobile Phase: 0.1% TFA in water/acetonitrile (95:5 to 50:50 gradient).

Mass Spectrometry :

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Molecular Imaging with 2-Fluoro-O-methyl-D-tyrosine

Radiopharmaceutical Development

F-DMT is being investigated as a novel radiopharmaceutical for PET imaging. Its fluorinated structure allows for enhanced imaging capabilities, particularly in detecting proliferative diseases such as cancers. The incorporation of fluorine isotopes like into the compound enables the visualization of metabolic processes at the cellular level. Studies have shown that compounds like O-(2-[fluoroethyl])-D-tyrosine exhibit rapid accumulation in tumors compared to their hydrogen analogues, making them suitable candidates for tumor imaging and monitoring .

Case Studies and Clinical Applications

Clinical studies have demonstrated the effectiveness of F-DMT derivatives in differentiating between tumor types and assessing treatment responses. For instance, O-(2-[fluoroethyl])-L-tyrosine (FET) has been used to improve diagnostic accuracy in glioma patients by combining PET with MRI, yielding high sensitivity and specificity for tumor identification . Additionally, dynamic PET imaging with FET has shown promise in monitoring tumor progression and recurrence, with studies reporting diagnostic accuracies exceeding 90% in identifying tumor changes .

Bacterial Infection Imaging

Potential as a Bacteria-Specific Radiotracer

Recent research has explored F-DMT's potential as a radiotracer for bacterial infections. The compound's ability to be actively incorporated into bacterial cell walls makes it a promising candidate for imaging infections that are difficult to diagnose with conventional methods. Pilot studies have indicated that O-(2-[fluoroethyl])-D-tyrosine can selectively target bacterial cells, providing a new avenue for diagnosing bacterial infections through PET imaging .

Comparative Analysis of Radiotracers

To better understand the advantages of F-DMT and its derivatives over traditional radiotracers, the following table summarizes key findings from various studies:

Mechanism of Action

The mechanism of action of 2-Fluoro-O-methyl-D-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate enzyme activity and receptor signaling pathways. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The table below compares 2-Fluoro-O-methyl-D-tyrosine with key tyrosine derivatives:

*Molecular formula inferred from structural analogs .

Key Observations:

- Fluorine Position: 2-F substitution (vs. 3-F in FMT) may reduce steric hindrance for transport proteins while altering receptor binding .

- O-Methylation: This modification prevents diphenyl formation during peroxidase oxidation, a reaction observed in unmodified tyrosine and diiodotyrosine .

- Stereochemistry: D-isomers (e.g., this compound) avoid incorporation into mammalian proteins, unlike L-forms (e.g., FMT), which may retain partial proteinogenic activity .

Biochemical and Pharmacokinetic Behavior

Transport Mechanisms

- Amino Acid Transporters: Fluorinated tyrosine analogs like FMT and this compound are likely substrates for LAT1 (L-type amino acid transporter 1), a system overexpressed in tumors. Competitive inhibition by L-alanine reduces FMT uptake by ~50%, confirming transporter-mediated influx .

- Impact of Methylation: O-Methylation in this compound may reduce polarity, enhancing blood-brain barrier penetration compared to polar derivatives like FMOC-TYR(PO₃ME₂)-OH (a phosphorylated tyrosine analog) .

Metabolic Stability

- Oxidation Resistance: O-Methylation protects the phenolic group from peroxidase-mediated metabolism, unlike diiodotyrosine, which forms fluorescent diphenyl products under similar conditions .

Tumor Imaging

- FMT vs. This compound: FMT demonstrates high uptake in LS180 colorectal (tumor-to-blood ratio: 1.82) and MCF7 breast cancers (3.56) but lower uptake in lymphomas compared to FDG . This compound’s D-configuration and O-methylation may improve tumor specificity by reducing background uptake in normal tissues .

- Comparison with FDG: Amino acid tracers like FMT avoid false positives in inflammatory lesions, a common issue with FDG .

Therapeutic Potential

- Cytotoxicity Insights: Fluorinated nucleosides (e.g., Cl-F-dAdo) show that minor structural changes (e.g., fluorine position) drastically alter enzyme inhibition and cytotoxicity .

Biological Activity

2-Fluoro-O-methyl-D-tyrosine (2-FOM-D-Tyr) is a fluorinated derivative of the amino acid tyrosine, which has garnered attention in various biological and pharmacological studies. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C10H12FNO3

- Molecular Weight : 215.21 g/mol

- IUPAC Name : 2-fluoro-4-methoxyphenylalanine

Synthesis

This compound can be synthesized through several methods, typically involving the introduction of a fluorine atom at the ortho position of the aromatic ring and a methoxy group at the para position. The synthesis often includes:

- Starting Material : D-Tyrosine.

- Reagents : Fluorinating agents (such as N-fluorobenzenesulfonimide) and methylating agents (like methyl iodide).

- Conditions : Reactions are usually carried out under controlled temperatures and solvents to optimize yield and purity.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems and potential modulation of metabolic pathways. It acts as an analog of L-tyrosine, influencing dopamine synthesis and potentially affecting neurological functions.

Pharmacological Studies

Recent studies have explored various aspects of its biological activity:

- Neurotransmitter Modulation : Research indicates that 2-FOM-D-Tyr may influence dopamine levels in the brain, which could have implications for treating disorders such as Parkinson's disease and depression.

- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress .

- Antitumor Activity : Preliminary findings suggest that it may exhibit antitumor properties by inhibiting cell proliferation in specific cancer cell lines, although further studies are needed to elucidate its mechanism in cancer therapy .

Case Studies

- Neuroprotection in Animal Models

- Cancer Cell Line Studies

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neurotransmitter modulation, antioxidant effects | Influences dopamine synthesis, reduces oxidative stress |

| O-(2-[18F]fluoroethyl)-L-tyrosine | Imaging agent for tumors | PET tracer uptake in cancerous tissues |

| L-Tyrosine | Precursor for neurotransmitters | Direct involvement in dopamine synthesis |

Q & A

Q. How should researchers address conflicting results in this compound’s reported binding affinities for LAT1 transporters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.